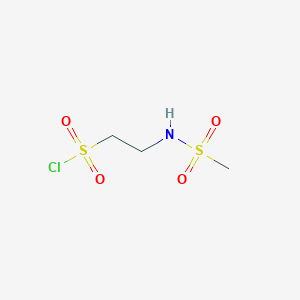

2-(Methanesulfonamido)ethanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methanesulfonamido)ethanesulfonyl chloride is a chemical compound with the molecular formula C3H8ClNO4S2 . It has a molecular weight of 221.67.

Molecular Structure Analysis

The molecular structure of 2-(Methanesulfonamido)ethanesulfonyl chloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule is not provided in the sources.Chemical Reactions Analysis

While specific chemical reactions involving 2-(Methanesulfonamido)ethanesulfonyl chloride are not available, related compounds like methanesulfonyl chloride are known to react with alcohols in the presence of a non-nucleophilic base . They can also react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .科学的研究の応用

Large-Scale Preparation and Synthesis

2-(Methanesulfonamido)ethanesulfonyl chloride is a significant compound utilized in the synthesis of various drug candidates. A scalable process has been developed for the preparation of this compound, proving its importance in large-scale pharmaceutical manufacturing. The preparation process involves a four-step sequence and has been demonstrated to be efficient on a multikilogram scale, yielding the material with a high chemical purity of over 98% (Meckler & Herr, 2012).

Electrochemical Properties and Applications

The electrochemical properties of vanadium pentoxide (V2O5) films in methanesulfonyl chloride-aluminum chloride ionic liquid were explored, highlighting the potential of 2-(Methanesulfonamido)ethanesulfonyl chloride in energy storage and battery applications. The study demonstrated the reversible intercalation of sodium into the V2O5 film, indicating its potential use in sodium-ion batteries and other electrochemical devices (Su, Winnick, & Kohl, 2001).

Photocatalytic Applications

The photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO2 illuminated with UV light was investigated. The study revealed the compound's progressive oxidation yielding a wide array of intermediates and final products. This process's findings contribute to understanding the photocatalytic applications of 2-(Methanesulfonamido)ethanesulfonyl chloride and its potential use in environmental cleanup and pollution control (Martyanov & Klabunde, 2003).

Catalytic and Synthetic Chemistry

In the realm of catalytic and synthetic chemistry, the compound has been used in the Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides. This method is significant as it avoids potentially genotoxic reagents and byproducts, underscoring the compound's role in safer and more environmentally-friendly chemical synthesis (Rosen et al., 2011).

Material Synthesis and Modification

2-(Methanesulfonamido)ethanesulfonyl chloride has been used in the synthesis of benzoxazoles and in the oxidation of sulfur compounds to aryl or heteroarylsulfonyl chlorides. These findings highlight the compound's versatility in creating materials with a broad range of potential applications, from pharmaceuticals to materials science (Kumar, Rudrawar, & Chakraborti, 2008); (Veisi, Ghorbani-Vaghei, & Mahmoodi, 2011).

作用機序

Target of Action

It is often used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Methanesulfonamido)ethanesulfonyl chloride . For instance, the presence of moisture can lead to decomposition . Therefore, it is typically stored under an inert atmosphere and at low temperatures .

特性

IUPAC Name |

2-(methanesulfonamido)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO4S2/c1-10(6,7)5-2-3-11(4,8)9/h5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVLXTXNUIDFJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2359810.png)

![3-Cyclobutyl-6-[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2359812.png)

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2359814.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2359819.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359823.png)

![5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2359830.png)

![5-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359833.png)